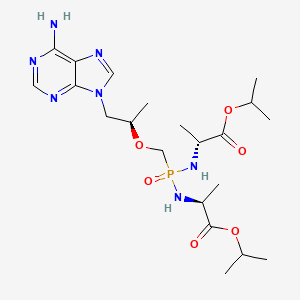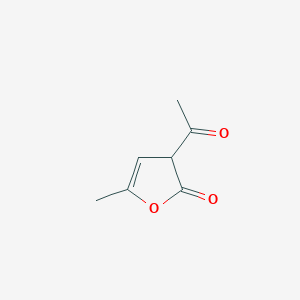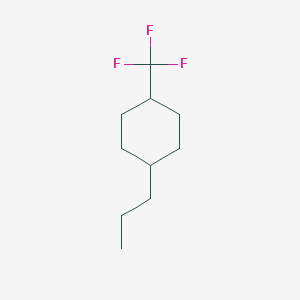
1-Propyl-4-trifluoromethyl-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-4-trifluoromethyl-cyclohexane is a cycloalkane derivative characterized by the presence of a propyl group and a trifluoromethyl group attached to a cyclohexane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon-carbon bonds are single bonds . The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-Propyl-4-trifluoromethyl-cyclohexane can be achieved through various methods, including radical trifluoromethylation and photoredox catalysis. Photoredox catalysis, on the other hand, utilizes visible light to drive the reaction, making it an efficient and environmentally friendly method . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propyl-4-trifluoromethyl-cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Propyl-4-trifluoromethyl-cyclohexane has a wide range of scientific research applications, including:
Biology: Its unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-Propyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, binding selectivity, and metabolic stability . These properties allow it to interact with specific enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-Propyl-4-trifluoromethyl-cyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane without any substituents.
1-Propyl-cyclohexane: A cyclohexane derivative with only a propyl group attached.
4-Trifluoromethyl-cyclohexane: A cyclohexane derivative with only a trifluoromethyl group attached.
The presence of both the propyl and trifluoromethyl groups in this compound makes it unique, as it combines the properties of both substituents, leading to enhanced chemical and biological activities .
Propiedades
Fórmula molecular |
C10H17F3 |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
1-propyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10H17F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h8-9H,2-7H2,1H3 |
Clave InChI |
PTYQZBOAGMMPHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


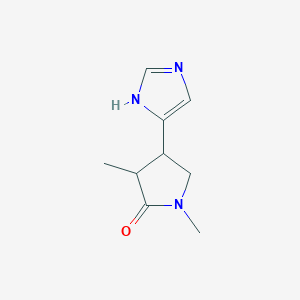
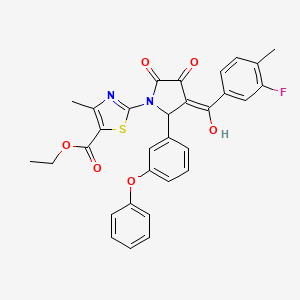
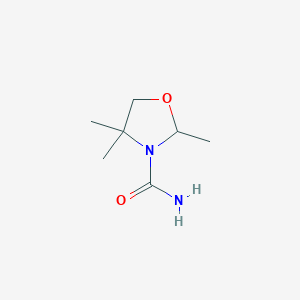
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
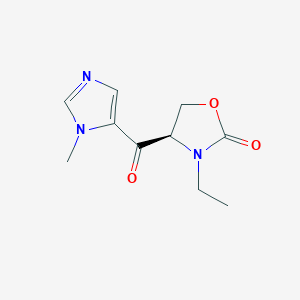
-, (SP-4-3)-](/img/structure/B12871410.png)
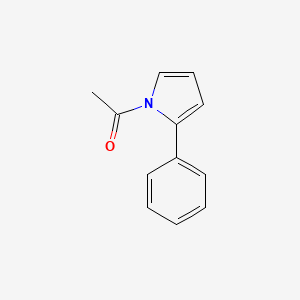
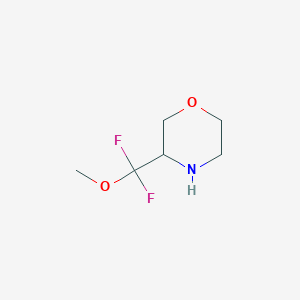
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
